molecular formula C14H14N4O2 B2474673 6-Amino-4-(3-furanyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 340808-49-3

6-Amino-4-(3-furanyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B2474673
CAS No.: 340808-49-3
M. Wt: 270.292
InChI Key: MTHBXTRAXHPTSN-UHFFFAOYSA-N
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Description

6-Amino-4-(3-furanyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a specialized dihydropyrano[2,3-c]pyrazole derivative serving as a key scaffold in medicinal chemistry and drug discovery research. This compound is synthesized via efficient, one-pot multicomponent reactions, methodologies that are prized for their atom economy and rapid assembly of molecular complexity . The core dihydropyrano[2,3-c]pyrazole structure is a pharmacologically significant heterocycle, documented to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and insecticidal properties . The presence of the 3-furanyl moiety is of particular research interest, as heteroaromatic substitutions like furan have been specifically investigated for their enhanced bioactivity profiles . Recent molecular modelling and anticancer activity evaluations of structurally analogous compounds highlight the potential of this chemical class in oncological research, suggesting mechanisms related to kinase inhibition . The propyl substitution at the 3-position offers a distinct structure-activity relationship profile for exploration. Researchers utilize this compound as a versatile intermediate for the synthesis of more complex molecules and as a crucial reference standard in bio-screening assays to develop new therapeutic agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-amino-4-(furan-3-yl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c1-2-3-10-12-11(8-4-5-19-7-8)9(6-15)13(16)20-14(12)18-17-10/h4-5,7,11H,2-3,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHBXTRAXHPTSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-(3-furanyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can be achieved through a one-pot multicomponent reaction. This method involves the reaction of ethyl 3-oxobutanoate, hydrazine hydrate, five-membered heterocyclic aldehydes (such as furfural), and malononitrile in the presence of an ionic liquid medium like [BMIM]BF4 at 70–75°C for 110–120 minutes . This approach offers excellent yields (85-90%), a straightforward protocol, and mild reaction conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the one-pot multicomponent reaction described above is scalable and environmentally friendly, making it suitable for industrial applications. The use of ionic liquids as a medium reduces the need for catalysts and solvents, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(3-furanyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.

    Substitution: Halogenating agents or alkylating agents under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Amino derivatives from the reduction of the nitrile group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

The biological activities of 6-Amino-4-(3-furanyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile have been investigated in several studies:

  • Anti-inflammatory Properties : Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects. The presence of the amino group and the furan substituent enhances its interaction with biological targets involved in inflammatory pathways.
  • Anticancer Activity : The compound has shown promising results in anticancer assays. Its structural framework allows for modifications that can enhance its potency against various cancer cell lines. Studies have reported that it induces apoptosis in cancer cells through multiple signaling pathways .
  • Vasorelaxant Effects : In isolated rat aorta models, this compound demonstrated significant vasorelaxant effects, suggesting potential applications in cardiovascular therapies.

Case Studies

Several case studies highlight the applications of this compound:

  • Antimicrobial Activity : A study demonstrated that derivatives of this compound possess antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .
  • Antidiabetic Effects : Another research highlighted the potential antidiabetic effects of this compound by improving insulin sensitivity and reducing blood glucose levels in diabetic animal models. This was attributed to its ability to modulate glucose metabolism pathways .

Mechanism of Action

The mechanism of action of 6-Amino-4-(3-furanyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with various molecular targets. For instance, it has been shown to exhibit cytotoxicity by binding to human epidermal growth factor receptor protein, inhibiting its activity . This interaction disrupts cellular signaling pathways, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Substituent Effects on Physical and Spectral Properties

Compound Name Substituents (Position 3/4) Melting Point (°C) Yield (%) Key Spectral Features (¹H NMR δ, ppm) Biological Activity Reference ID
Target Compound 3-propyl, 4-(3-furanyl) Not reported Not reported Expected furan protons: ~6.5–7.5 (unreported) Not studied in evidence
6-Amino-4-(2,4-dimethylphenyl)-3-propyl derivative 3-propyl, 4-(2,4-dimethylphenyl) Not reported 80 Aryl CH₃: 2.20; propyl CH₂: 1.29–0.91 Not reported
6-Amino-4-(4-chlorophenyl)-3-propyl derivative 3-propyl, 4-(4-chlorophenyl) Not reported Not reported Aryl Cl: 7.12–7.20 (coupled with fluorophenyl) PDE2 inhibition potential
6-Amino-3-methyl-4-(4-fluorophenyl) derivative 3-methyl, 4-(4-fluorophenyl) 244–245 96 Fluorophenyl: 7.12–7.20; NH₂: 6.72 Not reported
AMDPC (anti-cancer lead) 3-methyl, 4-(2-hydroxyphenyl) Not reported Not reported Hydroxyphenyl: 6.96–6.85 Anti-cancer (BCAP-37 cells)
6-Amino-4-(pyridin-4-yl)-3-phenyl derivative 3-phenyl, 4-(pyridin-4-yl) Not reported 89 Pyridine protons: 7.12–8.50 Multidrug resistance protein interaction

Key Observations:

  • Electron-Donating/Withdrawing Groups : 4-Methoxyphenyl (electron-donating) enhances resonance stability, while 4-chlorophenyl (electron-withdrawing) may polarize the ring, affecting reactivity .
  • Heteroaryl vs.

Spectral Data Correlations

  • ¹H NMR : Aryl protons in 4-substituents resonate at δ 6.5–8.5. For example:
    • 4-(4-Fluorophenyl): δ 7.12–7.20 (coupled doublets) .
    • 4-(Pyridin-4-yl): δ 8.50 (pyridine H) .
  • HRMS : reports <1 ppm error between calculated and observed masses, ensuring structural fidelity .

Biological Activity

6-Amino-4-(3-furanyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the class of pyrano[2,3-c]pyrazoles, which are known for a variety of pharmacological effects, including antibacterial, anticancer, and neuroprotective properties.

  • Molecular Formula : C14H14N4O2
  • Molecular Weight : 270.28656 g/mol
  • CAS Number : 340808-49-3

Biological Activity Overview

Recent studies have highlighted the diverse biological activities of compounds similar to this compound. These activities include:

  • Antibacterial Activity
    • Compounds in this class have shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, a study indicated that derivatives exhibited inhibition zones ranging from 0 to 31 mm against various bacterial strains when compared to standard antibiotics like ciprofloxacin .
  • Anticancer Potential
    • The pyrano[2,3-c]pyrazole framework has been linked to anticancer activity in several studies. Compounds have demonstrated the ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
  • Neuroprotective Effects
    • Some derivatives have been investigated for their neuroprotective capabilities, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanisms may involve antioxidant activity and modulation of neuroinflammatory pathways .

Antibacterial Activity

A study conducted on various pyrano[2,3-c]pyrazole derivatives showed that certain compounds exhibited moderate to high antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 20 to 25 μg/mL against common pathogens like Escherichia coli and Staphylococcus aureus. The results were compared with standard antibiotics such as ampicillin and gentamicin, demonstrating promising efficacy in vitro .

CompoundMIC (μg/mL)Bacterial Strain
6-Amino-4-(3-furanyl)-...20-25E. coli
Other Derivative A25S. aureus
Other Derivative B72.8Klebsiella pneumoniae

Anticancer Activity

In vitro studies have shown that certain derivatives of pyrano[2,3-c]pyrazoles can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compounds were found to activate caspase pathways leading to programmed cell death, indicating their potential as anticancer agents .

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of DNA Synthesis : Some compounds interfere with nucleic acid synthesis in bacteria.
  • Apoptotic Pathways Activation : In cancer cells, these compounds can activate intrinsic apoptotic pathways.
  • Antioxidant Properties : Neuroprotective effects are likely mediated through the reduction of oxidative stress.

Q & A

Q. Why do reported yields vary (85–95%) for similar synthetic routes?

  • Critical factors :
  • Purification : Recrystallization from ethanol vs. DMSO impacts recovery (e.g., 89% vs. 82%) .
  • Catalyst decay : TBAB loses efficacy after 3 cycles due to bromide leaching .
  • Recommendation : Standardize reaction monitoring via TLC (Rf ≈ 0.5 in ethyl acetate/hexane) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Amino-4-(3-furanyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Reactant of Route 2
6-Amino-4-(3-furanyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

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